

The Historical Development of Benzothiazole Accelerators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Morpholinodithio)benzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of benzothiazole accelerators, crucial components in the rubber industry. The document details their evolution, mechanism of action, comparative performance data, and key experimental protocols for their synthesis and evaluation, tailored for a scientific audience.

Introduction to Benzothiazole Accelerators

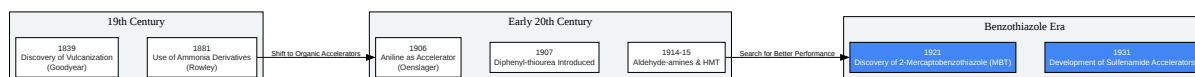
Benzothiazole and its derivatives are heterocyclic compounds that have found wide applications in various fields, including medicinal chemistry and, most notably, the rubber industry.[1][2] In the context of rubber technology, benzothiazole-based compounds are a cornerstone class of vulcanization accelerators.[3] Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[4] While the process, discovered by Charles Goodyear in 1839, initially used sulfur alone, it was a slow and inefficient method.[4] The advent of accelerators revolutionized the rubber industry by dramatically increasing the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency, and improving the final properties of the vulcanized rubber (vulcanizate).[3][5]

Historical Development

The journey to the sophisticated benzothiazole accelerators of today was a gradual process of scientific discovery and industrial innovation, moving from inorganic to increasingly complex

organic compounds.

- 1839: The Dawn of Vulcanization: Charles Goodyear discovered that heating rubber with sulfur and white lead could significantly improve its properties, marking the beginning of the vulcanization era.[4] For several decades, inorganic compounds like metal oxides (e.g., magnesium oxide, zinc oxide) were the only known accelerators.[3]
- 1906: The Shift to Organic Accelerators: A major breakthrough occurred when German chemist Aoun Slager found that aniline, an organic compound, could accelerate the vulcanization process. This discovery opened the door to the exploration of a vast array of organic chemicals as potential accelerators. However, the toxicity of aniline was a significant drawback.[3]
- 1907-1920s: Early Organic Alternatives: In 1907, diphenyl-thiourea and its derivatives were introduced as less toxic alternatives to aniline. This period saw the investigation of various aliphatic and heterocyclic amines as accelerators.[6]
- 1921-1925: The Benzothiazole Revolution: The discovery of 2-mercaptobenzothiazole (MBT) and its derivatives by Bedford and Bruni around 1921 marked a pivotal moment in the history of rubber accelerators. By 1925, MBT had largely displaced previous accelerators due to its superior performance and safety in processing.[3]
- 1931: The Advent of Delayed-Action Accelerators: Further research into benzothiazole chemistry led to the development of sulfenamide accelerators by Bayer in 1931. These compounds, derived from 2-mercaptobenzothiazole, offered a significant advantage: a delayed onset of vulcanization (scorch delay) followed by a rapid cure rate. This "delayed-action" high-speed characteristic was highly desirable in the rubber processing industry, and sulfenamides quickly gained prominence.[7]



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A brief timeline of the historical development of vulcanization accelerators.

Chemical Structures of Key Benzothiazole Accelerators

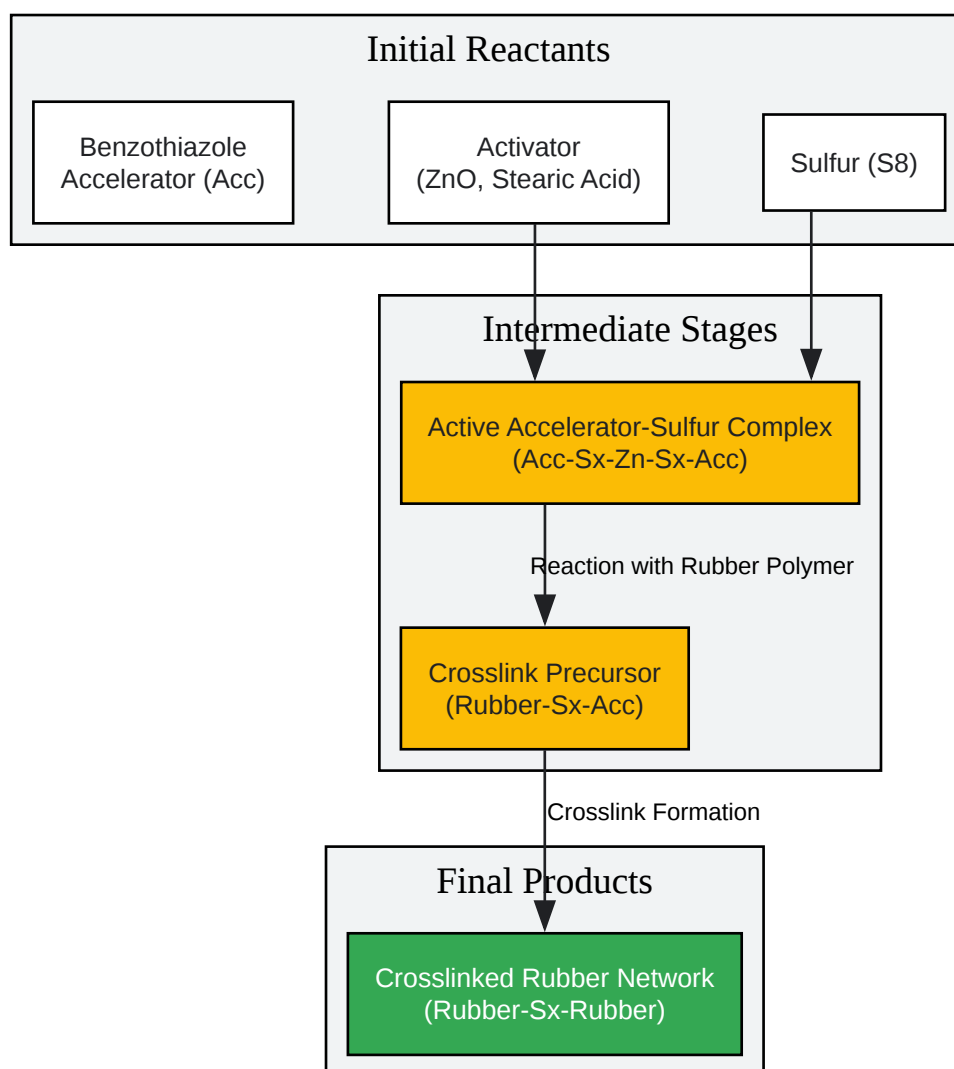
The versatility of the benzothiazole ring system allows for the synthesis of a wide range of derivatives with tailored vulcanization properties. The parent compound, 2-mercaptobenzothiazole (MBT), is the foundation for many commercially important accelerators.

General chemical structures of key benzothiazole accelerators.

Mechanism of Accelerated Vulcanization

The mechanism of sulfur vulcanization accelerated by benzothiazole derivatives is a complex series of chemical reactions. While the exact pathways can vary depending on the specific accelerator and other compounding ingredients, a general scheme has been established. The process can be broadly divided into three stages: the formation of an active-sulfurating agent, the formation of cross-links, and post-cross-linking reactions.

The first step involves the reaction of the accelerator with an activator (typically zinc oxide and a fatty acid like stearic acid) and sulfur to form an active accelerator complex.^[8] This complex then reacts with the rubber polymer chains to form polysulfidic pendant groups.^[8] These pendant groups subsequently react with other rubber chains to create the final polysulfidic cross-links, which give the rubber its desired elastic properties.^[8]



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A simplified signaling pathway for benzothiazole-accelerated sulfur vulcanization.

Quantitative Data Presentation

The performance of different benzothiazole accelerators can be compared based on several key parameters measured during and after vulcanization. These include scorch time (the time before vulcanization begins), cure time (the time to reach optimal vulcanization), and the physical properties of the vulcanizate, such as tensile strength and modulus.

Table 1: Comparison of Cure Characteristics of Benzothiazole Accelerators in Natural Rubber (NR)

Accelerator System	Scorch Time (ts2, min)	Optimum Cure Time (t90, min)
MBTS (Control)	4.5	-
MBTS + MBT	-	Faster than control
MBTS + CBS	-	Faster than control
MBTS + TBBS	-	Faster than control
MBTS + MBS	-	Faster than control
CBS (in a different study)	-	-
DPG (in a different study)	-	-
Data synthesized from multiple sources indicating relative performance. [4] [9] [10]		

Table 2: Comparison of Mechanical Properties of Vulcanizates with Different Benzothiazole Accelerators in Natural Rubber (NR)

Accelerator	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)
CBS (highest content)	31.53	967	~70
DPG (highest content)	27.37	889	~70
TBBS	High	-	-
Data extracted from a comparative study. [11] [12]			

Table 3: Performance of Benzothiazole Accelerators in Styrene-Butadiene Rubber (SBR)

Accelerator	Scorch Safety
CBS	Best
TBBS	Best
MBT	Good
Qualitative comparison from a study on SBR blends. [13]	

Experimental Protocols

Synthesis of 2-Mercaptobenzothiazole (MBT)

A common industrial method for the synthesis of MBT involves the high-pressure, high-temperature reaction of aniline, carbon disulfide, and sulfur.[\[14\]](#)

Materials:

- Aniline
- Carbon Disulfide (CS₂)
- Sulfur (S)
- Solvent (e.g., Toluene)
- Base (e.g., Sodium Hydroxide) for purification
- Acid for precipitation

Procedure:

- Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.
- The mixture is heated to a high temperature (e.g., 240-255°C) and pressure (e.g., 9-10 MPa) for a specified reaction time (e.g., 5 hours).[\[15\]](#)

- During the reaction, hydrogen sulfide (H_2S) is produced as a byproduct and must be safely scrubbed.[\[16\]](#)
- After the reaction is complete, the crude MBT is cooled and purified.
- Purification is typically achieved by dissolving the crude product in an aqueous base (e.g., sodium hydroxide) to separate it from organic impurities.[\[14\]](#)
- The MBT is then re-precipitated by the addition of an acid.[\[14\]](#)
- The purified MBT is filtered, washed, and dried.

Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

TBBS is a widely used sulfenamide accelerator. One synthetic route involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and tert-butylamine.

Materials:

- 2-Mercaptobenzothiazole (MBT)
- tert-Butylamine
- Oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide, or oxygen)[\[12\]](#)[\[16\]](#)[\[17\]](#)
- Solvent (e.g., water)

Procedure (using oxygen as oxidant):

- MBT and a molar excess of tert-butylamine are charged into a reaction vessel.[\[16\]](#)
- The reaction is carried out at a specific temperature (e.g., 50°C) and pressure of oxygen (e.g., 0.7 MPa) with stirring.[\[16\]](#)
- The reaction progress is monitored until completion.
- Upon completion, the product is isolated by filtration, washed with water, and dried.

Evaluation of Vulcanization Characteristics and Physical Properties

The performance of benzothiazole accelerators is evaluated using standardized testing methods, primarily those developed by ASTM International.

6.3.1. Cure Characteristics (ASTM D2084)

This method uses an oscillating disk cure meter to determine the vulcanization characteristics of a rubber compound.[\[3\]](#)[\[7\]](#)[\[18\]](#)

Procedure Outline:

- A sample of the uncured rubber compound is placed in a heated, sealed test cavity containing an oscillating disk.[\[18\]](#)
- The torque required to oscillate the disk is measured as a function of time at a constant temperature.[\[18\]](#)
- As vulcanization proceeds, the stiffness of the rubber increases, leading to an increase in the measured torque.
- A cure curve (torque vs. time) is generated, from which key parameters are determined:
 - Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
 - Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully vulcanized compound.
 - Scorch Time (ts2): The time to a 2-unit rise in torque above ML, indicating the onset of cure.
 - Optimum Cure Time (t90): The time to reach 90% of the maximum torque development.

6.3.2. Tensile Properties (ASTM D412)

This standard test method is used to evaluate the tensile properties of vulcanized rubber.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[19\]](#)[\[20\]](#)

Procedure Outline:

- Dumbbell-shaped test specimens are cut from a sheet of vulcanized rubber.[20]
- The specimens are placed in the grips of a tensile testing machine.
- The specimen is stretched at a constant rate (typically 500 mm/min) until it breaks.[8][20]
- The force and elongation are recorded throughout the test.
- From the resulting stress-strain curve, the following properties are determined:
 - Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[1]
 - Ultimate Elongation: The elongation at the moment of rupture.[1]
 - Modulus: The stress at a specific elongation (e.g., 100%, 300%).[1]

6.3.3. Hardness (ASTM D2240)

This method measures the indentation hardness of rubber using a durometer.[4][6][21][22][23]

Procedure Outline:

- A specified indenter is forced into the rubber specimen under a specific load.[21]
- The depth of indentation is measured, which is inversely related to the hardness.
- The hardness is read on a scale from 0 to 100. The Shore A scale is most common for rubber.[22]
- The reading is typically taken immediately after the indenter makes firm contact with the specimen.[22]

Conclusion

The development of benzothiazole accelerators has been instrumental in the advancement of the rubber industry. From the initial discovery of 2-mercaptobenzothiazole to the sophisticated delayed-action sulfenamides, these compounds have enabled the production of high-

performance rubber products with tailored properties. The ongoing research into new accelerator systems and a deeper understanding of their reaction mechanisms continue to drive innovation in this field, ensuring the continued importance of benzothiazole chemistry in materials science.

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- To cite this document: BenchChem. [The Historical Development of Benzothiazole Accelerators: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160313#historical-development-of-benzothiazole-accelerators]

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